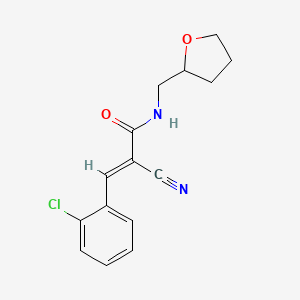![molecular formula C24H21ClN2O4S2 B11979099 6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)
6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura intrincada, que incluye un anillo de tiazolidinona, una unidad de indol y una cadena de ácido hexanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico suele implicar varios pasos. El proceso comienza con la preparación del derivado de indol, seguida de la formación del anillo de tiazolidinona. El paso final implica el acoplamiento de la cadena de ácido hexanoico al intermedio de tiazolidinona-indol. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de clorobencilo, ácido indol-2-carboxílico y tiosemicarbazida. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como el diclorometano y catalizadores como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de halogenación o alquilación pueden introducir nuevos sustituyentes en los anillos de indol o tiazolidinona.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de tiazolidinona puede producir sulfóxidos, mientras que la reducción de la cetona de indol puede producir alcoholes de indol.
Aplicaciones Científicas De Investigación
El ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Sirve como sonda para estudiar las interacciones enzimáticas y la unión de proteínas.
Medicina: Se investiga el compuesto por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y desencadenando vías de señalización posteriores. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a una reducción de la proliferación celular y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 6-{(5Z)-5-[1-(2-bromobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico
- Ácido 6-{(5Z)-5-[1-(2-fluorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico
Singularidad
La singularidad del ácido 6-{(5Z)-5-[1-(2-clorobencil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-oxo-2-tio-1,3-tiazolidin-3-il}hexanoico radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. La presencia del grupo clorobencilo aumenta su afinidad de unión a ciertas dianas moleculares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C24H21ClN2O4S2 |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
6-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H21ClN2O4S2/c25-17-10-5-3-8-15(17)14-27-18-11-6-4-9-16(18)20(22(27)30)21-23(31)26(24(32)33-21)13-7-1-2-12-19(28)29/h3-6,8-11H,1-2,7,12-14H2,(H,28,29)/b21-20- |
Clave InChI |
ORZZUOXPUSMLDW-MRCUWXFGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)

![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)

![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979107.png)


